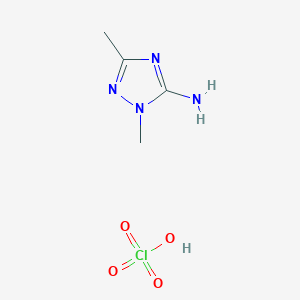
(1-Methylpiperidin-3-yl) 2,3,4,5-tetrafluorobenzoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylpiperidin-3-yl) 2,3,4,5-tetrafluorobenzoate;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (1-Methylpiperidin-3-yl) 2,3,4,5-tetrafluorobenzoate;hydrochloride involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for the breakdown of acetylcholine, which is a neurotransmitter involved in various physiological processes such as memory, attention, and muscle movement. By inhibiting these enzymes, (1-Methylpiperidin-3-yl) 2,3,4,5-tetrafluorobenzoate;hydrochloride increases the levels of acetylcholine in the nervous system, leading to improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that (1-Methylpiperidin-3-yl) 2,3,4,5-tetrafluorobenzoate;hydrochloride has a range of biochemical and physiological effects. It has been found to improve memory and learning in animal models of Alzheimer's disease. It also has potential applications in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (1-Methylpiperidin-3-yl) 2,3,4,5-tetrafluorobenzoate;hydrochloride is its potency as an enzyme inhibitor, which makes it a valuable tool for studying the role of acetylcholine in various physiological processes. However, its hydrophobic nature and low solubility in water can make it difficult to work with in lab experiments. Additionally, its potential toxicity and side effects must be carefully considered when using it in research.
Orientations Futures
There are several future directions for the use of (1-Methylpiperidin-3-yl) 2,3,4,5-tetrafluorobenzoate;hydrochloride in scientific research. One area of focus is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Another direction is the investigation of its potential applications in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia. Additionally, there is potential for the use of (1-Methylpiperidin-3-yl) 2,3,4,5-tetrafluorobenzoate;hydrochloride as a tool for studying the role of acetylcholine in various physiological processes, which could lead to a better understanding of the underlying mechanisms of these processes.
Méthodes De Synthèse
The synthesis method of (1-Methylpiperidin-3-yl) 2,3,4,5-tetrafluorobenzoate;hydrochloride involves the reaction of 2,3,4,5-tetrafluorobenzoic acid with 1-methylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product, which is then purified and isolated as a hydrochloride salt.
Applications De Recherche Scientifique
(1-Methylpiperidin-3-yl) 2,3,4,5-tetrafluorobenzoate;hydrochloride has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This makes it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
(1-methylpiperidin-3-yl) 2,3,4,5-tetrafluorobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F4NO2.ClH/c1-18-4-2-3-7(6-18)20-13(19)8-5-9(14)11(16)12(17)10(8)15;/h5,7H,2-4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZARKARSJANPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)OC(=O)C2=CC(=C(C(=C2F)F)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677365 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B7452152.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B7452166.png)










